N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide
Description
The compound N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide features a complex tricyclic core structure with a fused 1-azatricyclo[6.3.1.0^{4,12}] system and an ethanediamide linker substituted with a 3-phenylpropyl group. The phenylpropyl substituent confers lipophilicity, which may influence membrane permeability and pharmacokinetic properties .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-19-14-17-13-18(12-16-9-5-11-25(19)20(16)17)24-22(28)21(27)23-10-4-8-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIGBNXVHMFBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCC4=CC=CC=C4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the fused heterocyclic core, followed by functionalization to introduce the oxalamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azatricyclo Derivatives
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]...}ethanediamide ()
- Core Structure : Shares the same 1-azatricyclo[6.3.1.0^{4,12}]dodecatrien-6-yl backbone.
- Substituents : Differs in the ethanediamide side chain, which includes a benzothiophene and hydroxypropyl group instead of phenylpropyl.
- Molecular Formula : C₂₄H₂₃N₃O₄S (vs. the target compound’s estimated C₂₃H₂₅N₃O₃, excluding sulfur).
- The hydroxypropyl group may improve solubility but reduce metabolic stability compared to the phenylpropyl group .
NDTDI (3-({2-azatricyclo[...]...}amino)-N,N-diethylpropanamide) ()
- Core Structure : Features a related 2-azatricyclo system but with a distinct substitution pattern (tetraen vs. trien).
- Substituents : Includes a diethylpropanamide group instead of ethanediamide.
- Molecular Formula : C₁₉H₂₇N₃O (smaller and less oxygenated than the target compound).
- Properties : The diethyl group increases steric bulk, possibly reducing blood-brain barrier penetration. Forensic detection of NDTDI suggests structural analogs may have psychoactive or regulated applications .
Functional Analogs: Benzothiazole Derivatives ()
Compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide share functional similarities (amide linkages) but differ in core structure.
- Core Structure : Benzothiazole (bicyclic) vs. azatricyclo (tricyclic).
- Substituents : Trifluoromethyl and methoxy groups are common, enhancing lipophilicity and electron-withdrawing effects.
- Properties: Benzothiazoles are known for kinase inhibition or antimicrobial activity. The trifluoromethyl group improves metabolic stability but may increase toxicity risks compared to the phenylpropyl group in the target compound .
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Molecular Formula | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 1-azatricyclo[...]... | 3-phenylpropyl ethanediamide | ~C₂₃H₂₅N₃O₃ | ~3.8 | High lipophilicity, unknown bioactivity |
| Benzothiophene Analog (E1) | 1-azatricyclo[...]... | Benzothiophene, hydroxypropyl | C₂₄H₂₃N₃O₄S | ~2.5 | Enhanced solubility, potential CNS activity |
| NDTDI (E4) | 2-azatricyclo[...]... | Diethylpropanamide | C₁₉H₂₇N₃O | ~2.1 | Forensic relevance, psychoactive |
| Benzothiazole Derivatives (E2,3) | Benzothiazole | Trifluoromethyl, methoxy | Varies (e.g., C₁₆H₁₂F₃NO₂S) | ~4.2 | Kinase inhibition, metabolic stability |
Key Research Findings
- Structural Impact on Bioactivity : The azatricyclo core in the target compound and its analogs may target neurological receptors, but substituents dictate specificity. For example, the benzothiophene analog’s sulfur atom could interact with cysteine residues in enzymes, while the phenylpropyl group favors hydrophobic binding pockets .
- Pharmacokinetic Differences : Benzothiazole derivatives exhibit higher metabolic stability due to fluorine substituents, whereas azatricyclo compounds with hydroxyl groups (e.g., hydroxypropyl in E1) may undergo faster glucuronidation .
Q & A
Q. What are the key synthetic steps and challenges in constructing the azatricyclo framework of this compound?
The synthesis involves sequential cyclization, amide coupling, and functionalization of the azatricyclo core. Challenges include steric hindrance from the tricyclic system and regioselectivity during ring closure. A typical workflow includes:
| Step | Key Reaction | Conditions | Monitoring Method |
|---|---|---|---|
| 1. Core Formation | Cyclization of precursor via intramolecular amidation | Anhydrous DMF, 80°C, 12h | TLC (Rf = 0.3 in EtOAc/hexane) |
| 2. Amide Coupling | Reaction with 3-phenylpropylamine using EDC/HOBt | DCM, RT, 6h | HPLC (≥95% purity post-purification) |
| 3. Functionalization | Oxidation to introduce the 2-oxo group | mCPBA in CHCl₃, 0°C→RT | FT-IR (C=O stretch at 1680 cm⁻¹) |
Critical challenges include minimizing side reactions during cyclization and ensuring proper stereochemical control .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and azatricyclo geometry. Key signals include downfield shifts for the amide protons (δ 8.2–8.5 ppm) and tricyclic carbons (δ 120–140 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₃O₃: 392.1918; observed: 392.1921) .
- HPLC: Purity assessment using a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm .
Q. How do functional groups influence the compound’s physicochemical properties and bioactivity?
- Amide Groups: Enhance solubility in polar solvents (e.g., DMSO) and enable hydrogen bonding with biological targets.
- Azatricyclo Core: Provides rigidity, affecting binding affinity to enzymes/receptors.
- 3-Phenylpropyl Chain: Increases lipophilicity (logP ≈ 2.8), impacting membrane permeability .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict biological interactions?
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model cyclization transition states to identify low-energy pathways .
- Molecular Docking: Predict binding modes to targets (e.g., kinases) using AutoDock Vina. Example: ΔG = -9.2 kcal/mol for binding to EGFR’s ATP pocket .
- Machine Learning: Train models on existing azatricyclo derivatives to predict solubility or toxicity (e.g., Random Forest regression, R² = 0.89) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Standardization: Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C, 1% DMSO).
- Metabolite Profiling: Use LC-MS/MS to identify degradation products that may interfere with activity .
- Structural Analog Testing: Evaluate derivatives (e.g., replacing phenylpropyl with cyclohexyl) to isolate SAR trends .
Q. How can the structure be modified to enhance selectivity for a target enzyme?
- Substituent Variation: Replace the phenylpropyl group with a pyridinyl moiety to exploit π-π stacking in hydrophobic enzyme pockets.
- Steric Shielding: Introduce bulky groups (e.g., tert-butyl) near the amide to reduce off-target binding.
- Protease Stability: Incorporate fluorinated substituents to slow metabolic degradation .
Q. What experimental designs assess enzyme inhibition mechanisms?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions.
- X-Ray Crystallography: Resolve co-crystal structures to identify critical binding residues (e.g., His³⁹⁵ in the active site) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability data?
- Controlled Stability Studies: Conduct parallel experiments under varying conditions (light, humidity) using standardized buffers.
- Inter-laboratory Validation: Collaborate with independent labs to compare HPLC and NMR results .
- Degradation Pathway Mapping: Use LC-MS to identify hydrolysis products (e.g., cleavage of the ethanediamide linkage) .
Methodological Recommendations
- Reaction Optimization: Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures for cyclization efficiency .
- Bioactivity Validation: Pair in vitro assays (e.g., kinase inhibition) with in vivo zebrafish models for preliminary toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
